molecular formula C14H10ClNO B2373672 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole CAS No. 16715-75-6

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole

Cat. No.: B2373672
CAS No.: 16715-75-6
M. Wt: 243.69
InChI Key: HLVKHXITUYLIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds like “5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a benzene ring fused to an oxazole ring .


Molecular Structure Analysis

The molecular structure of benzoxazoles consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure . Without specific information, it’s difficult to provide an accurate analysis.

Scientific Research Applications

Antimicrobial Activities

5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole, a benzoxazole derivative, has been researched for its antimicrobial properties. Bektaş et al. (2007) synthesized novel triazole derivatives, including a compound related to this compound, and found them to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). In a similar vein, Özlem Temiz‐Arpacı et al. (2005) synthesized benzoxazole derivatives and tested them for in vitro activities, demonstrating significant antimicrobial properties (Özlem Temiz‐Arpacı et al., 2005).

Electroluminescent and Photonics Applications

In the field of photonics and electronics, benzoxazole derivatives like this compound are of interest due to their high efficiency as luminophores. Zhao et al. (2015) explored the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, noting their significant efficiency in ECL emissions, which is crucial for applications in photonics and electronics (Zhao et al., 2015).

Potential Anti-Inflammatory and Cytotoxic Agent

Research has also been conducted on the potential of benzoxazole derivatives as anti-inflammatory and cytotoxic agents. Thakral et al. (2022) designed and synthesized halogenatedphenyl benzoxazole derivatives, including structures similar to this compound, and found promising anti-inflammatory and cytotoxic activities in these compounds (Thakral et al., 2022).

DNA Topoisomerase I and II Inhibitors

E. Oksuzoglu et al. (2008) investigated various benzoxazole derivatives for their inhibitory activity on eukaryotic DNA topoisomerase I and II, identifying compounds including this compound as having significant inhibitory activity, suggesting their potential in cancer therapy (E. Oksuzoglu et al., 2008).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Without specific information on “5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole”, it’s difficult to provide an accurate analysis.

Future Directions

Benzoxazole derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, biological activities, and potential applications of these compounds.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds such as pyriofenone have been shown to disrupt actin function , which could suggest a similar mechanism for 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole.

Biochemical Pathways

The disruption of actin function, as seen with pyriofenone , could potentially affect a wide range of cellular processes, including cell division, intracellular transport, and cellular shape maintenance.

Result of Action

The potential disruption of actin function could lead to significant changes in cellular processes .

Properties

IUPAC Name

5-chloro-2-(4-methylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVKHXITUYLIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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